2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a complex organic compound that features a fused bicyclic system incorporating both pyrimidine and chromenone moieties
Mechanism of Action
Target of Action
Related compounds have been reported to exhibit antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Mode of Action
It’s worth noting that the compound’s structure features, reactions, and synthetic methodologies have been studied
Biochemical Pathways
Related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives
Pharmacokinetics
The degree of lipophilicity of related compounds, which indicates the affinity of the drug for a lipid environment, allows it to diffuse easily into the cells . This could impact the bioavailability of the compound.
Result of Action
Related compounds have shown promising antiproliferative effects
Action Environment
It’s worth noting that the compound’s synthesis involves reactions under specific conditions , which could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions. The chromenone moiety is then introduced via a condensation reaction with an appropriate chromenone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A precursor in the synthesis of the target compound, known for its biological activity.
Chromen-4-one derivatives: These compounds share the chromenone moiety and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
What sets 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one apart is its fused bicyclic structure, which combines the properties of both pyrimidine and chromenone systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-14-7-16(23-15-4-2-1-3-12(14)15)17(22)20-6-5-13-11(9-20)8-18-10-19-13/h1-4,7-8,10H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPUTRQNREDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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